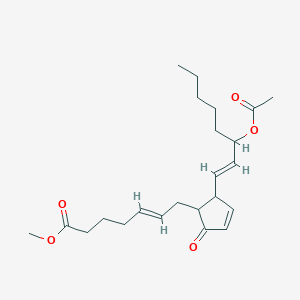

Prostaglandin

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

25488-91-9 |

|---|---|

分子式 |

C23H34O5 |

分子量 |

390.5 g/mol |

IUPAC 名称 |

methyl (E)-7-[2-[(E)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |

InChI |

InChI=1S/C23H34O5/c1-4-5-8-11-20(28-18(2)24)16-14-19-15-17-22(25)21(19)12-9-6-7-10-13-23(26)27-3/h6,9,14-17,19-21H,4-5,7-8,10-13H2,1-3H3/b9-6+,16-14+ |

InChI 键 |

KURMKPDMINCWHJ-GQPVYMKNSA-N |

手性 SMILES |

CCCCCC(/C=C/C1C=CC(=O)C1C/C=C/CCCC(=O)OC)OC(=O)C |

规范 SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)OC(=O)C |

产品来源 |

United States |

Foundational & Exploratory

Prostaglandin signaling pathways in inflammatory responses

An In-depth Technical Guide to Prostaglandin Signaling Pathways in Inflammatory Responses

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways of prostaglandins (B1171923) (PGs) in the context of inflammatory responses. It details the synthesis of these lipid mediators, their receptors, downstream signaling cascades, and their dual roles in both promoting and resolving inflammation. The guide includes quantitative data for key parameters, detailed experimental protocols for studying these pathways, and mandatory visualizations to elucidate complex processes.

Introduction to Prostaglandins in Inflammation

Prostaglandins are a class of lipid autacoids derived from arachidonic acid that play a pivotal role in a vast array of physiological and pathological processes.[1] They are key mediators of inflammation, contributing to the cardinal signs of redness, swelling, pain, and heat.[1][2] PGs are not stored but are synthesized de novo in response to various stimuli, such as infection, tissue injury, and inflammatory cytokines.[1][3] Their biosynthesis is significantly elevated in inflamed tissues, and their actions are mediated by a family of specific G-protein coupled receptors (GPCRs).[1][4] The complexity of this compound signaling lies in the existence of multiple PG types, each interacting with one or more distinct receptor subtypes that can trigger opposing downstream effects.[1][5] This duality allows PGs to be both initiators of acute inflammation and participants in its resolution.[1][2] Understanding these intricate pathways is critical for the development of targeted anti-inflammatory therapeutics.

This compound Biosynthesis: The Cyclooxygenase Pathway

The synthesis of all prostaglandins begins with the release of arachidonic acid (AA) from the cell membrane's phospholipids (B1166683) by the action of phospholipase A₂ (PLA₂).[5] AA is then metabolized by the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[6][7][8]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[7][8]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and cytokines.[7][9][10] Its induction leads to a significant increase in this compound production at the site of inflammation.

Both COX-1 and COX-2 convert arachidonic acid into the unstable intermediate, this compound H₂ (PGH₂).[6][7] PGH₂ is then rapidly converted into one of the major biologically active prostaglandins (PGE₂, PGD₂, PGF₂α, PGI₂) or thromboxane (B8750289) A₂ (TXA₂) by specific terminal synthases.[3][9] This enzymatic cascade is the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][8]

Caption: The Cyclooxygenase (COX) pathway for this compound synthesis.

Core Signaling Pathways in Inflammation

Prostaglandins exert their effects by binding to specific GPCRs on the surface of target cells.[4] These receptors are coupled to different G-proteins (Gαs, Gαi, Gαq), which initiate distinct intracellular signaling cascades, primarily modulating the levels of cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca²⁺).[1][5]

This compound E₂ (PGE₂) Signaling

PGE₂ is one of the most abundant prostaglandins and a central mediator of inflammation, involved in vasodilation, pain, and fever.[1][2] It signals through four distinct receptor subtypes—EP1, EP2, EP3, and EP4—which can have contrasting effects.[5]

-

EP1 Receptor: Coupled to Gαq, its activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular Ca²⁺ and activation of Protein Kinase C (PKC), generally promoting pro-inflammatory effects.

-

EP2 and EP4 Receptors: Both are coupled to Gαs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[1][5] This pathway is often associated with both pro- and anti-inflammatory responses depending on the cell type.[2][5] For instance, it can promote vasodilation and edema but also suppress some immune cell functions.[2][3]

-

EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[1][5] This pathway is often involved in fever and can activate mast cells, contributing to inflammatory swelling.[11][12]

Caption: Diverse signaling pathways of the four PGE₂ receptors (EP1-4).

This compound D₂ (PGD₂) Signaling

PGD₂ is the major prostanoid produced by mast cells and is heavily implicated in allergic inflammation, such as asthma.[13][14] It signals through two receptors with often opposing functions: DP1 and DP2 (also known as CRTH2).[13][15]

-

DP1 Receptor: Coupled to Gαs, it increases cAMP levels, leading to vasodilation and inhibition of platelet aggregation.[1] In inflammation, it can have complex roles, sometimes inhibiting eosinophil apoptosis and contributing to airway hyperreactivity.[1]

-

DP2 Receptor (CRTH2): Coupled to Gαi, it decreases cAMP and increases intracellular Ca²⁺.[1] It acts as a potent chemoattractant for Th2 lymphocytes, eosinophils, and basophils, playing a critical role in orchestrating the cellular influx in allergic responses.[1][15][16]

Caption: Dual signaling pathways of PGD₂ via DP1 and DP2 (CRTH2) receptors.

Other Key this compound Pathways

-

Prostacyclin (PGI₂): Signaling through the IP receptor, PGI₂ is a potent vasodilator and inhibitor of platelet aggregation.[2][17] Its pathway involves Gαs-mediated increases in cAMP. In inflammation, it is generally considered to have anti-inflammatory and immunosuppressive effects, modulating the function of dendritic cells and macrophages.[18][19]

-

Thromboxane A₂ (TXA₂): Produced mainly by platelets, TXA₂ signals through the TP receptor, which couples to Gαq and Gα₁₂/₁₃.[1][20] This leads to increased intracellular Ca²⁺ and activation of Rho, promoting platelet aggregation, vasoconstriction, and bronchoconstriction.[1][20] It is considered a primarily pro-inflammatory and pro-thrombotic mediator.[21]

-

This compound F₂α (PGF₂α): Signaling through the FP receptor, which couples to Gαq, PGF₂α activation leads to increased intracellular Ca²⁺.[1][22] It is a potent uterotonic agent and is involved in promoting inflammatory responses, including the upregulation of other inflammatory mediators like cytokines and COX-2.[22][23][24]

Quantitative Analysis of this compound Signaling

The quantitative aspects of this compound production and receptor interaction are crucial for understanding their biological potency and for designing effective pharmacological inhibitors.

Table 1: this compound Receptor Properties and Signaling Cascades

| This compound | Receptor | G-Protein Coupling | Primary Second Messenger | Key Inflammatory Role |

| PGE₂ | EP1 | Gαq | ↑ Ca²⁺ | Pain, Edema[5][11] |

| EP2 | Gαs | ↑ cAMP | Vasodilation, Immunomodulation[2][5] | |

| EP3 | Gαi | ↓ cAMP | Fever, Mast Cell Activation[5][12] | |

| EP4 | Gαs | ↑ cAMP | Pain, Pro-inflammatory (Th17)[2][5] | |

| PGD₂ | DP1 | Gαs | ↑ cAMP | Vasodilation, Anti-apoptotic (Eosinophils)[1][15] |

| DP2 (CRTH2) | Gαi | ↓ cAMP, ↑ Ca²⁺ | Chemoattraction (Th2, Eosinophils)[1][15][25] | |

| PGI₂ | IP | Gαs | ↑ cAMP | Vasodilation, Anti-inflammatory[2][18] |

| TXA₂ | TP | Gαq, Gα₁₂/₁₃ | ↑ Ca²⁺, ↑ Rho | Platelet Aggregation, Vasoconstriction[1][21] |

| PGF₂α | FP | Gαq | ↑ Ca²⁺ | Uterine Contraction, Pro-inflammatory[22][23] |

Table 2: Representative IC₅₀ Values of NSAIDs for COX Isoforms

| Drug | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | COX-2 Selectivity (Ratio COX-1/COX-2) |

| Ibuprofen | 2.5 - 13 | 1.3 - 3.5 | ~2.5 |

| Naproxen | 1.1 - 5.1 | 0.8 - 6.0 | ~1 |

| Aspirin | 1.1 - 166 | 2.5 - >1000 | Variable (Irreversible) |

| Celecoxib | 7.6 - 15 | 0.04 - 0.83 | ~30 |

| Rofecoxib | >50 | 0.018 - 0.55 | >270 |

| SC-560 | 0.009 | 6.3 | 0.0014 (COX-1 Selective)[7] |

Note: IC₅₀ values can vary significantly based on the specific assay conditions. The data presented are representative ranges from published literature.

Key Experimental Methodologies

Studying this compound signaling pathways requires a combination of biochemical, cellular, and in vivo techniques.

Protocol: Measurement of PGE₂ Production by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify PGE₂ levels in cell culture supernatants.

1. Cell Culture and Stimulation: a. Plate cells (e.g., macrophages, synovial fibroblasts) in a multi-well plate and grow to desired confluency. b. Replace media with serum-free media and rest cells for 2-4 hours. c. Treat cells with an inflammatory stimulus (e.g., Lipopolysaccharide (LPS), 1 µg/mL) for a specified time course (e.g., 6, 12, 24 hours). d. Collect the culture supernatant and centrifuge to remove cellular debris. Store at -80°C until analysis.

2. ELISA Procedure: a. Prepare PGE₂ standards and samples according to the manufacturer's kit instructions. b. Add PGE₂ conjugate (alkaline phosphatase-linked), antibody, and standard or sample to a pre-coated microplate. c. Incubate the plate, allowing competitive binding to occur between the sample PGE₂ and the conjugate for the antibody binding sites. d. Wash the plate to remove unbound reagents. e. Add substrate solution (e.g., p-Nitrophenyl phosphate). The enzyme on the bound conjugate will catalyze a color change. f. Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader. g. Calculate PGE₂ concentration by comparing sample absorbance to the standard curve. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.

Protocol: Western Blot for COX-2 Expression

This method detects the induction of the COX-2 protein in cell lysates following stimulation.

1. Sample Preparation: a. Stimulate cells as described above (5.1.1). b. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. c. Determine protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE) and separate by electrophoresis. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

Caption: Experimental workflow for measuring this compound production and enzyme expression.

Therapeutic Targeting and Future Perspectives

The central role of the COX-2/prostaglandin pathway in inflammation has made it a major target for anti-inflammatory drugs.

-

Non-selective NSAIDs (e.g., ibuprofen, naproxen): Inhibit both COX-1 and COX-2, providing effective anti-inflammatory and analgesic effects but carrying a risk of gastrointestinal side effects due to the inhibition of homeostatic COX-1.[8]

-

COX-2 Selective Inhibitors (Coxibs): Developed to reduce the gastrointestinal side effects of traditional NSAIDs by specifically targeting the inducible COX-2 enzyme.[10] However, some have been associated with cardiovascular risks, highlighting the complex roles of prostaglandins in vascular homeostasis.

-

Receptor-Specific Antagonists: A more targeted approach involves developing antagonists for specific pro-inflammatory this compound receptors (e.g., EP4, DP2/CRTH2). Antagonists for the CRTH2 receptor have been investigated for treating allergic diseases like asthma.[15] This strategy aims to block specific pathological actions of a this compound while leaving its other, potentially beneficial, functions intact.

Future research is focused on dissecting the context-dependent roles of each this compound pathway in different inflammatory diseases. This will enable the development of more refined therapeutics that can selectively modulate these pathways to resolve inflammation with greater efficacy and fewer side effects. The concept of targeting downstream signaling nodes or promoting the synthesis of pro-resolving lipid mediators offers exciting new avenues for drug development.

References

- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review [mdpi.com]

- 3. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The complex role of this compound E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]

- 7. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 9. researchgate.net [researchgate.net]

- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. This compound D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic Potential of Hematopoietic this compound D2 Synthase in Allergic Inflammation [mdpi.com]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Frontiers | this compound F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]

- 23. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]

- 25. academic.oup.com [academic.oup.com]

Cellular Mechanisms of Prostaglandin Release and Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a group of bioactive lipid compounds derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2][3] Their synthesis and signaling are tightly regulated, not only at the level of enzymatic production but also through sophisticated cellular mechanisms governing their release and transport across cell membranes. Once considered to exit cells via passive diffusion, it is now understood that specific transporters are pivotal in mediating prostaglandin efflux and influx, thereby controlling their localized concentrations and subsequent biological activity.[1][4] This technical guide provides an in-depth overview of the core cellular mechanisms of this compound release and transport, with a focus on the key molecular players, their quantitative kinetics, and the experimental methodologies used to investigate these processes.

This compound Synthesis Pathway

The biosynthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, a step catalyzed by phospholipase A2 (PLA2).[1][5] Arachidonic acid is then sequentially metabolized by cyclooxygenase (COX) enzymes and terminal this compound synthases.[2][6]

There are two main isoforms of COX:

-

COX-1: Constitutively expressed in most tissues, it is responsible for the baseline production of prostaglandins that are involved in homeostatic functions.[2][7]

-

COX-2: This isoform is inducible and its expression is upregulated by inflammatory stimuli, growth factors, and cytokines, leading to the increased production of prostaglandins at sites of inflammation.[2][8][9]

COX enzymes catalyze the conversion of arachidonic acid to the unstable intermediate this compound H2 (PGH2).[6] PGH2 is then rapidly converted to various biologically active prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxanes (TXA2) by specific terminal synthases.[1][10]

Cellular Release of Prostaglandins: The Role of MRP4

The export of newly synthesized prostaglandins from the cell is a critical step in their signaling cascade. While passive diffusion was initially proposed, compelling evidence now points to the central role of the Multidrug Resistance Protein 4 (MRP4) , also known as ABCC4, in the active efflux of prostaglandins.[1][11] MRP4 is a member of the ATP-binding cassette (ABC) transporter superfamily and utilizes the energy from ATP hydrolysis to transport a wide range of substrates, including prostaglandins.[3][12]

Studies using inside-out membrane vesicles have demonstrated that MRP4 directly transports PGE1 and PGE2 in an ATP-dependent manner.[8][13] In contrast, other MRP family members such as MRP1, MRP2, MRP3, and MRP5 do not show significant transport of these prostaglandins.[8] The expression of MRP4 is found in a wide variety of tissues, which aligns with the ubiquitous production of prostaglandins.[3]

This compound Transport and Uptake: The Function of PGT

The termination of this compound signaling is largely mediated by their uptake from the extracellular space and subsequent intracellular catabolism. The primary transporter responsible for this uptake is the This compound Transporter (PGT) , also known as Solute Carrier Organic Anion Transporter Family Member 2A1 (SLCO2A1).[4][13][14] PGT is a 12-transmembrane domain protein that facilitates the high-affinity uptake of various prostaglandins, including PGE2, PGF2α, and PGD2.[4][15]

The expression of PGT is often co-localized with COX enzymes in tissues with high this compound signaling activity.[16] This co-expression suggests a coordinated regulation of this compound synthesis and clearance.[16] PGT-mediated uptake is a crucial step for the intracellular enzymatic degradation of prostaglandins, primarily by 15-hydroxythis compound dehydrogenase (15-PGDH).[17]

Quantitative Data on this compound Transporters

The affinity and capacity of transporters for their substrates are critical parameters for understanding their physiological roles and for the development of targeted therapeutics. The following tables summarize the available kinetic data for the key this compound transporters, MRP4 and PGT.

Table 1: Kinetic Parameters of MRP4 for this compound Transport

| Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Experimental System | Reference |

| This compound E1 (PGE1) | 2.1 | 6.9 | Inside-out vesicles from Sf9 cells | [1][13] |

| This compound E2 (PGE2) | 3.4 | 6.4 | Inside-out vesicles from Sf9 cells | [1][13] |

| ATP | 0.60 mM | 19.7 nmol/mg protein/min | Nanodiscs with human MRP4 | [2][13] |

Table 2: Kinetic Parameters of PGT (SLCO2A1) for this compound Transport

| Substrate | Km (nM) | Vmax (pmol/15s/mg protein) | Experimental System | Reference |

| This compound E2 (PGE2) | 1,227 | 10.65 | C127 cells (isotonic) | [11][18] |

| This compound E2 (PGE2) | 1,280 | 10.38 | C127 cells (hypotonic) | [11][18] |

| This compound E2 (PGE2) | 376 | 2.59 | Anxa2 KO C127 cells | [11][18] |

| This compound H2 (PGH2) | 376 | 210.2 fmol/mg protein/s | PGT-expressing MDCK cells | [19] |

| This compound E2 (PGE2) | 92 | 77.9 fmol/mg protein/s | PGT-expressing MDCK cells | [19] |

Note: Kinetic parameters can vary depending on the experimental system, cell type, and assay conditions.

Regulation of this compound Release and Transport

The synthesis, release, and transport of prostaglandins are tightly regulated by a variety of extracellular signals and intracellular signaling pathways.

Signaling Pathways Inducing this compound Synthesis and Release

Several inflammatory mediators and signaling molecules can stimulate the production and release of prostaglandins.

-

Bradykinin (B550075): This inflammatory peptide binds to its B2 receptor, a G-protein coupled receptor (GPCR), leading to the activation of phospholipase C (PLC).[2][11] PLC activation generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).[2] These events converge on the activation of PLA2, leading to the release of arachidonic acid and subsequent this compound synthesis.[11][16]

-

Interleukin-1β (IL-1β): This pro-inflammatory cytokine is a potent inducer of COX-2 expression.[6][20] IL-1β binds to its receptor (IL-1R1), triggering a signaling cascade that involves multiple pathways, including MAP kinases (Erk1/2, JNK, p38) and the transcription factor NF-κB.[20][21][22] Activation of these pathways leads to the transcriptional upregulation of the PTGS2 gene, which encodes for COX-2.[20]

-

Nitric Oxide (NO): NO can directly activate COX enzymes through S-nitrosylation of cysteine residues.[4] Inducible nitric oxide synthase (iNOS) can physically associate with COX-2, facilitating this post-translational modification and enhancing its catalytic activity.[23][24]

Transcriptional Regulation of this compound Transporters

The expression of both MRP4 (ABCC4) and PGT (SLCO2A1) is also subject to transcriptional regulation, adding another layer of control to this compound signaling.

-

MRP4 (ABCC4): The expression of ABCC4 can be regulated by transcription factors such as N-Myc and GATA2.[5][25] Upregulation of MRP4 has been observed in several types of cancer and is associated with a more aggressive phenotype.[5][25]

-

PGT (SLCO2A1): The transcriptional regulation of SLCO2A1 is complex and can be influenced by nuclear receptors and other transcription factors like Nrf2.[4]

Key Experimental Protocols

Investigating the cellular mechanisms of this compound release and transport requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

This compound Release Assay (ELISA-based)

This protocol outlines the measurement of this compound E2 (PGE2) released from cultured cells into the surrounding medium using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell culture medium and supplements

-

Cell line of interest (e.g., A549, HEK293)

-

Stimulating agents (e.g., bradykinin, IL-1β)

-

Phosphate-buffered saline (PBS)

-

This compound E2 ELISA kit (commercially available from various suppliers)[3][26][27][28]

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture cells in appropriate medium and conditions until they reach the desired confluency (typically 80-90%).

-

Seed cells into multi-well plates (e.g., 24-well or 48-well) at a predetermined density and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Wash the cells once with serum-free medium or PBS.

-

Replace the medium with fresh serum-free medium containing the stimulating agent (e.g., 100 nM bradykinin or 10 ng/mL IL-1β) or vehicle control.

-

Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours) at 37°C.

-

-

Sample Collection:

-

After the incubation period, carefully collect the cell culture supernatant, avoiding disturbance of the cell monolayer.

-

Centrifuge the supernatant at a low speed (e.g., 1000 x g for 10 minutes) to pellet any detached cells or debris.

-

Transfer the clarified supernatant to a new tube. Samples can be stored at -80°C for later analysis.

-

-

PGE2 Measurement by ELISA:

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:

-

Preparation of standards and samples.

-

Addition of samples, standards, and a fixed amount of HRP-conjugated PGE2 to a microplate pre-coated with an anti-PGE2 antibody.

-

Incubation to allow for competitive binding.

-

Washing steps to remove unbound reagents.

-

Addition of a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the PGE2 concentration to the amount of protein in the corresponding cell lysate or to the cell number to account for variations in cell density.

-

Vesicular Transport Assay for MRP4

This assay measures the ATP-dependent transport of a radiolabeled or fluorescent this compound substrate into inside-out membrane vesicles prepared from cells overexpressing MRP4.

Materials:

-

Inside-out membrane vesicles from cells overexpressing MRP4 (and control vesicles)

-

Radiolabeled this compound (e.g., [3H]PGE2) or a fluorescent substrate

-

Transport buffer (e.g., Tris-sucrose buffer, pH 7.4)

-

ATP and AMP (as a negative control)

-

Magnesium chloride (MgCl2)

-

Rapid filtration apparatus with filter membranes (e.g., glass fiber filters)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Vesicle Preparation:

-

Prepare inside-out membrane vesicles from insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293) overexpressing MRP4 using established protocols involving cell lysis and ultracentrifugation.

-

-

Transport Reaction:

-

In a microcentrifuge tube or a 96-well plate, combine the membrane vesicles (typically 10-50 µg of protein) with the transport buffer.

-

Add the radiolabeled or fluorescent this compound substrate at the desired concentration.

-

To test for inhibition, pre-incubate the vesicles with the test compound for a few minutes before adding the substrate.

-

Initiate the transport reaction by adding ATP (typically 2-5 mM) and MgCl2. For the negative control, add AMP instead of ATP.

-

Incubate the reaction mixture at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.

-

-

Termination of Transport and Filtration:

-

Stop the reaction by adding a large volume of ice-cold stop buffer (e.g., transport buffer without ATP).

-

Rapidly filter the reaction mixture through a pre-wetted filter membrane using a vacuum manifold. This separates the vesicles (with the transported substrate inside) from the external medium.

-

Wash the filters with ice-cold stop buffer to remove any non-specifically bound substrate.

-

-

Quantification:

-

For radiolabeled substrates, place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

For fluorescent substrates, elute the substrate from the vesicles on the filter and measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the amount of substrate transported in the presence of AMP from that transported in the presence of ATP.

-

For kinetic studies, perform the assay with varying substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

For inhibition studies, calculate the IC50 value of the test compound.

-

Conclusion

The cellular mechanisms governing this compound release and transport are intricate and essential for the precise regulation of their diverse biological functions. The active transport of prostaglandins out of and into cells, mediated by transporters such as MRP4 and PGT, respectively, represents a critical control point in this compound signaling. A thorough understanding of these mechanisms, supported by quantitative kinetic data and robust experimental methodologies, is paramount for the development of novel therapeutic strategies that target this compound pathways with greater specificity and efficacy. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this compound cellular dynamics and to design experiments that will further elucidate the roles of these vital lipid mediators in health and disease.

References

- 1. The human multidrug resistance protein MRP4 functions as a this compound efflux transporter and is inhibited by nonsteroidal antiinflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of this compound efflux by MRP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arborassays.com [arborassays.com]

- 4. Transcriptional Regulation of Solute Carrier Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABCC4/MRP4: a MYCN-regulated transporter and potential therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural determinants of substrates for the this compound transporter PGT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-nitrosylation/activation of COX-2 mediates NMDA neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. genecards.org [genecards.org]

- 10. Mapping the substrate binding site of the this compound transporter PGT by cysteine scanning mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of this compound transport activity of SLCO2A1 by annexin A2 and S100A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ABCC4 - Wikipedia [en.wikipedia.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Solute carrier organic anion transporter family member 2A1 - Wikipedia [en.wikipedia.org]

- 15. Slco2a1 solute carrier organic anion transporter family, member 2a1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Attributes | Graphviz [graphviz.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. The this compound Transporter PGT Transports PGH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Cyclooxygenase-2 is up-regulated by interleukin-1 beta in human colorectal cancer cells via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Inducible nitric oxide synthase binds, S-nitrosylates, and activates cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The xenobiotic transporter ABCC4/MRP4 promotes epithelial mesenchymal transition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. raybiotech.com [raybiotech.com]

- 27. Human this compound E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]

- 28. abcam.com [abcam.com]

An In-depth Technical Guide to Prostaglandin Receptor Subtypes and Their Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the classification, tissue distribution, signaling pathways, and experimental analysis of prostaglandin receptors. Prostaglandins (B1171923) are a group of bioactive lipids that mediate a wide array of physiological and pathological processes, making their receptors critical targets for therapeutic intervention.

This compound Receptor Subtypes: An Overview

Prostaglandins exert their effects through a family of G protein-coupled receptors (GPCRs), broadly classified into five main types based on their sensitivity to the five principal prostaglandins: DP, EP, FP, IP, and TP receptors, which preferentially bind to this compound D2 (PGD2), this compound E2 (PGE2), this compound F2α (PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), respectively. Several of these receptor types are further divided into subtypes, each with distinct signaling properties and tissue localizations.

Quantitative Data on this compound Receptor Subtypes

The following tables summarize the key quantitative data for each human this compound receptor subtype, including their tissue distribution and binding affinities for endogenous ligands and selective agonists/antagonists.

Tissue Distribution of Human this compound Receptor Subtypes (mRNA Expression)

The table below presents the relative mRNA expression levels of this compound E receptor subtypes across various human tissues. This data is crucial for identifying target tissues for novel therapeutics. Among the four EP receptor subtypes, EP4 receptor mRNA expression was the highest in the human corpus cavernosum, with EP2 receptor mRNA being the next most abundant. In contrast, EP1 and EP3 receptor mRNAs were barely detectable in this tissue.[1] In human osteoblast-like cells, mRNA for all four EP receptor subtypes has been detected.[2] Northern blot analysis has also been used to determine the distribution of these receptors in 23 other human tissues.[3]

| Receptor Subtype | Brain | Heart | Kidney | Lung | Liver | Spleen | Thymus | Skeletal Muscle | Small Intestine | Colon | Stomach | Uterus | Placenta |

| DP1 (PTGDR) | + | + | + | ++ | + | ++ | ++ | + | ++ | + | + | + | + |

| DP2 (CRTH2) | - | - | - | + | - | +++ | +++ | - | + | - | - | - | - |

| EP1 (PTGER1) | ++ | + | +++ | + | + | + | + | + | ++ | ++ | ++ | +++ | + |

| EP2 (PTGER2) | + | + | + | +++ | + | + | + | + | + | + | + | ++ | + |

| EP3 (PTGER3) | +++ | ++ | +++ | ++ | + | + | + | + | ++ | ++ | ++ | +++ | ++ |

| EP4 (PTGER4) | ++ | ++ | ++ | ++ | + | + | ++ | + | +++ | ++ | ++ | ++ | ++ |

| FP (PTGFR) | + | + | + | + | + | + | + | + | + | + | + | +++ | +++ |

| IP (PTGIR) | + | +++ | ++ | ++ | + | + | + | + | + | + | + | + | + |

| TP (TBXA2R) | + | +++ | ++ | ++ | + | + | + | + | + | + | + | ++ | +++ |

Data compiled from various sources. Expression levels are denoted as: +++ (high), ++ (moderate), + (low), - (not detected/very low).

Binding Affinities (Ki in nM) of Ligands for Human this compound Receptors

This table provides the binding affinities (Ki) of endogenous prostaglandins and selective synthetic ligands for the different human this compound receptor subtypes. This information is fundamental for understanding the selectivity and potency of various compounds in drug development. For instance, in human fat cells, the high-affinity binding sites for PGE2 have a Kd of 2 nmol/liter.[4]

| Receptor | Endogenous Ligand | Ki (nM) | Selective Agonist | Ki (nM) | Selective Antagonist | Ki (nM) |

| DP1 | PGD2 | 1.1 | BW245C | 0.6 | BWA868C | 2.5 |

| DP2 | PGD2 | 30 | 15R-15-methyl PGD2 | 10 | CAY10471 | 1.2 |

| EP1 | PGE2 | 15 | 17-phenyl-trinor-PGE2 | 3.6 | ONO-8711 | 1.8 |

| EP2 | PGE2 | 13 | Butaprost | 21 | AH6809 | 400 |

| EP3 | PGE2 | 0.3 | Sulprostone | 0.9 | ONO-AE3-240 | 12 |

| EP4 | PGE2 | 0.6 | L-902,688 | 1.2 | CJ-023,423 | 2.6[5] |

| FP | PGF2α | 5.1 | Fluprostenol | 1.2 | AL-8810 | 1300 |

| IP | PGI2 (Iloprost) | 3.2 | Cicaprost | 1.5 | RO1138452 | 11 |

| TP | TXA2 (U-46619) | 4.8 | I-BOP | 0.7 | SQ 29,548 | 1.3 |

Ki values are approximations compiled from various sources and can vary depending on the assay conditions and cell type used.

Signaling Pathways of this compound Receptor Subtypes

This compound receptors signal through different G proteins to elicit a variety of downstream effects. The primary signaling pathways for each receptor subtype are outlined below, followed by detailed diagrams.

-

DP1, EP2, EP4, and IP receptors are coupled to Gs alpha subunit (Gαs), which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

-

DP2 and EP3 receptors are coupled to Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

-

EP1, FP, and TP receptors are coupled to Gq alpha subunit (Gαq), which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[3][6][7][8]

Gs-Coupled this compound Receptor Signaling Pathway

Caption: Gs-coupled this compound receptor signaling pathway.

Gi-Coupled this compound Receptor Signaling Pathway

Caption: Gi-coupled this compound receptor signaling pathway.

Gq-Coupled this compound Receptor Signaling Pathway

Caption: Gq-coupled this compound receptor signaling pathway.

Experimental Protocols for Studying this compound Receptors

This section provides detailed methodologies for key experiments used to characterize this compound receptors.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of ligands for their receptors.[9] These assays can be performed in saturation, competition, or kinetic formats.[10][11]

Caption: Workflow for a radioligand binding assay.

-

Receptor Preparation:

-

Homogenize cells or tissues expressing the this compound receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled ligand (e.g., 10 µM cold PGE2) for non-specific binding.

-

50 µL of a range of concentrations of the unlabeled test compound.

-

50 µL of a fixed concentration of radiolabeled this compound (e.g., [³H]-PGE2) at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled competitor.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: cAMP Measurement

For Gs- and Gi-coupled receptors, measuring changes in intracellular cAMP levels is a key functional assay. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for this.[12][13][14][15]

Caption: Workflow for an HTRF cAMP assay.

-

Cell Preparation:

-

Plate cells expressing the this compound receptor of interest in a 96- or 384-well plate and culture overnight.

-

-

Compound Treatment:

-

For antagonist mode, pre-incubate cells with the antagonist for a specified time.

-

Add the agonist at various concentrations to the wells. Include control wells with no agonist (basal) and a known activator of adenylyl cyclase like forskolin (B1673556) (for Gi-coupled receptors).

-

-

Cell Lysis and Reagent Addition:

-

After the desired stimulation time (typically 15-30 minutes), lyse the cells by adding a lysis buffer containing the HTRF reagents:

-

Europium cryptate-labeled anti-cAMP antibody (donor).

-

d2-labeled cAMP (acceptor).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.

-

-

Detection:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the sample HTRF ratios to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 or IC50 values.

-

Functional Assays: Intracellular Calcium Mobilization

For Gq-coupled receptors, changes in intracellular calcium concentration ([Ca²⁺]i) are measured using fluorescent calcium indicators. Fura-2 AM is a commonly used ratiometric dye.[4][16][17][18][19][20]

References

- 1. Gene and protein expression profiles of this compound E2 receptor subtypes in the human corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Divergent effects of this compound receptor signaling on neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Characterization of the Signaling Modalities of this compound E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. revvity.com [revvity.com]

- 17. moodle2.units.it [moodle2.units.it]

- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

- 20. moleculardevices.com [moleculardevices.com]

The Dual Role of Prostaglandin E2: An In-depth Technical Guide to its Function in Fever and Pain Perception

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin E2 (PGE2) stands as a pivotal lipid mediator in the intricate symphony of the body's response to inflammation, injury, and infection. Its profound influence on two of the most significant physiological responses—fever and pain—has made it a critical target for therapeutic intervention for centuries. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the dual roles of PGE2, offering a detailed examination of its synthesis, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, providing the foundational knowledge necessary to innovate in the realm of analgesics and antipyretics.

PGE2 Synthesis and Metabolism: The Foundation of its Biological Activity

The biological actions of PGE2 are intrinsically linked to its synthesis, which is initiated in response to a variety of stimuli, including inflammatory signals and tissue damage. The synthesis of PGE2 is a multi-step enzymatic cascade, with cyclooxygenase (COX) enzymes playing a central, rate-limiting role.

The canonical pathway for PGE2 synthesis begins with the liberation of arachidonic acid from the cell membrane's phospholipid bilayer by phospholipase A2 (PLA2). Arachidonic acid is then converted to the unstable intermediate this compound H2 (PGH2) by the action of COX enzymes. Two primary isoforms of COX exist: COX-1, which is constitutively expressed in most tissues and is responsible for homeostatic this compound production, and COX

The Role of Prostacyclin (PGI2) in Vasodilation and Anti-Aggregation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostacyclin (PGI2), a member of the eicosanoid family, is a potent endogenous signaling molecule with critical roles in cardiovascular homeostasis. Produced primarily by vascular endothelial cells, PGI2 exerts powerful vasodilation and anti-platelet aggregation effects. These actions are central to maintaining vascular health and preventing thrombosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PGI2's functions, detailed experimental protocols for its study, and quantitative data on its biological activity. The information presented is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular research and the development of novel therapeutic agents targeting the prostacyclin pathway.

Introduction

Prostacyclin (PGI2) is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) and prostacyclin synthase pathways.[1][2][3] It acts as a local hormone, primarily influencing the cardiovascular system.[4] Its two most prominent physiological effects are potent vasodilation of arteries and veins and the inhibition of platelet aggregation, both of which are crucial for the regulation of blood pressure and the prevention of blood clot formation.[3][5] The discovery of prostacyclin has led to the development of synthetic analogs that are used clinically to treat conditions such as pulmonary arterial hypertension.[6][7] This guide delves into the core mechanisms of PGI2 action, providing the technical details necessary for its advanced study.

Biosynthesis and Metabolism of Prostacyclin

The synthesis of PGI2 is initiated by the release of arachidonic acid from the cell membrane's phospholipids (B1166683) by phospholipase A2.[5] Arachidonic acid is then converted to the unstable endoperoxide prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[1] Finally, prostacyclin synthase, an enzyme abundant in endothelial cells, metabolizes PGH2 into prostacyclin (PGI2).[3]

PGI2 is chemically unstable, with a very short half-life of approximately 42 seconds in the bloodstream.[4] It is rapidly hydrolyzed to a more stable, but significantly less active, metabolite, 6-keto-prostaglandin F1α.[4] This rapid degradation ensures that the actions of PGI2 are localized to the site of its release.

Signaling Pathways

Prostacyclin exerts its biological effects by binding to a specific cell surface receptor known as the prostacyclin receptor (IP receptor).[8] The IP receptor is a G protein-coupled receptor (GPCR) found on the cell membranes of platelets and vascular smooth muscle cells.[4][6]

Vasodilation Signaling Pathway

In vascular smooth muscle cells, the binding of PGI2 to the IP receptor activates the associated Gs alpha subunit (Gαs) of the heterotrimeric G protein.[8] This activation stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[9] PKA then phosphorylates and inactivates myosin light chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin light chains, resulting in the relaxation of the smooth muscle cells and, consequently, vasodilation.[10]

References

- 1. ULTRASOUND ASSESSMENT OF FLOW-MEDIATED DILATION: A TUTORIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Physiology, this compound I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Reactome | IP receptor can bind prostacyclin [reactome.org]

- 9. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epoprostenol (prostacyclin, PGI2) binding and activation of adenylate cyclase in platelets of diabetic and control subjects - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular signaling cascades activated by EP receptors

An In-depth Technical Guide to Intracellular Signaling Cascades Activated by EP Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the intracellular signaling cascades initiated by the four prostaglandin E2 (PGE2) receptor subtypes: EP1, EP2, EP3, and EP4. It includes summaries of quantitative data for receptor ligands, detailed experimental protocols for studying these pathways, and visualizations of the signaling cascades and experimental workflows.

Introduction to this compound EP Receptors

This compound E2 (PGE2) is a principal bioactive lipid derived from the cyclooxygenase (COX) pathway and plays a crucial role in a multitude of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2][3] These receptors are encoded by separate genes and exhibit unique tissue distribution patterns and couple to different intracellular signaling pathways, which accounts for the varied and sometimes opposing biological actions of PGE2.[1][2][3][4] Understanding the specific signaling cascade of each receptor subtype is critical for the development of targeted therapeutics with improved efficacy and reduced side effects.

EP1 Receptor Signaling Cascade

The EP1 receptor is primarily coupled to the Gq/11 family of G-proteins.[2] Its activation leads to an increase in intracellular calcium concentration, classifying it as a "contractile" type of prostanoid receptor.

Core Signaling Pathway

Ligand binding to the EP1 receptor induces a conformational change, leading to the activation of its associated Gαq protein.[1] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response.

Caption: EP1 receptor signaling via the Gq-PLC-Ca²⁺ pathway.

EP2 and EP4 Receptor Signaling Cascades

EP2 and EP4 receptors are both coupled to the stimulatory G-protein, Gαs, and their activation leads to an increase in intracellular cyclic AMP (cAMP).[2][3] While they share this primary pathway, the EP4 receptor is also capable of engaging in more complex, non-canonical signaling.

Canonical Gαs-cAMP Pathway (EP2 & EP4)

Upon agonist binding, both EP2 and EP4 receptors activate Gαs, which in turn stimulates adenylyl cyclase (AC).[1][3] AC catalyzes the conversion of ATP to cAMP. This rise in intracellular cAMP leads to the activation of protein kinase A (PKA), which then phosphorylates numerous downstream substrates, including transcription factors like the cAMP response element-binding protein (CREB), to regulate gene expression and cellular function.[2]

Non-Canonical EP4 Signaling

The EP4 receptor exhibits broader signaling plasticity than the EP2 receptor. In addition to the Gαs pathway, EP4 can also couple to Gαi, leading to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.[2][3] Furthermore, following agonist stimulation, the EP4 receptor can be phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin. This β-arrestin recruitment can initiate a separate wave of signaling, including the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the Ras-Raf-MEK-ERK (MAPK) cascade.[2]

Caption: Canonical (EP2 & EP4) and non-canonical (EP4) signaling pathways.

EP3 Receptor Signaling Cascade

The EP3 receptor is the most complex of the subtypes due to the existence of multiple isoforms generated by alternative splicing of its C-terminal tail.[5] These isoforms can couple to different G-proteins, leading to diverse and sometimes opposing downstream signals.

The predominant coupling is to the inhibitory G-protein, Gαi.[2] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity.[3] However, different splice variants have also been shown to couple to Gαs (stimulating cAMP), Gq (increasing intracellular Ca2+), and G12/13 (activating the Rho/Rho kinase pathway).[3] This diversity in G-protein coupling allows the EP3 receptor to finely tune cellular responses to PGE2.

Caption: Diverse signaling potential of the EP3 receptor isoforms.

Quantitative Data for EP Receptor Ligands

The following tables summarize binding affinity (Ki) and functional potency (EC50/IC50) data for the endogenous ligand PGE2 and selected synthetic agonists and antagonists for each human EP receptor subtype. Values can vary based on the cell type and assay conditions used.

Table 1: Agonist Affinities and Potencies

| Compound | Receptor | Assay Type | Value (nM) | Reference |

|---|---|---|---|---|

| PGE2 | EP1 | EC50 (Impedance) | 1100 | [6] |

| PGE2 | EP2 | Kd (Binding) | ~13 | [7] |

| PGE2 | EP2 | EC50 (Chemotaxis) | 90 | [8] |

| Butaprost | EP2 | Ki (Binding) | 32 | [7] |

| Butaprost | EP2 | EC50 (Chemotaxis) | 106.4 | [8] |

| PGE2 | EP4 | EC50 (cAMP) | 1.3 | [9] |

| L-902,688 | EP4 | EC50 (Impedance) | 100 |[6] |

Table 2: Antagonist Affinities and Potencies

| Compound | Receptor | Assay Type | Value (nM) | Reference |

|---|---|---|---|---|

| L-798,106 | EP3 | Ki | 0.3 | [10] |

| DG-041 | EP3 | IC50 | 4.6 | [10] |

| GW627368X | EP4 | pKi (7.0) | 100 | [10] |

| Grapiprant | EP4 | Ki | 24 | [10] |

| Palupiprant | EP4 | Ki | 23.14 |[10] |

Experimental Protocols

Studying the distinct signaling pathways of EP receptors requires specific functional assays. Below are detailed methodologies for key experiments.

cAMP Measurement for EP2 and EP4 Receptors

This protocol describes a competitive enzyme immunoassay (EIA) for the quantification of cAMP, suitable for measuring the activity of Gs or Gi-coupled receptors.

Principle: Free cAMP in a cell lysate competes with a fixed amount of cAMP conjugated to an enzyme (e.g., alkaline phosphatase) for binding sites on a limited amount of specific antibody. The amount of enzyme-linked cAMP bound to the antibody is inversely proportional to the concentration of free cAMP in the sample.

Methodology:

-

Cell Culture and Plating: Culture cells expressing the EP receptor of interest (e.g., HEK293-EP4) in a 96-well plate until they reach 80-90% confluency.

-

Cell Stimulation:

-

Aspirate the culture medium.

-

Add 100 µL of stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Add 100 µL of the test compound (agonist or antagonist) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known concentration (e.g., EC80) of an agonist like PGE2.

-

Incubate for the desired time (e.g., 10-30 minutes) at 37°C.

-

-

Cell Lysis: Lyse the cells by adding a lysis buffer and shaking for 10 minutes to release intracellular cAMP.

-

EIA Procedure:

-

Transfer the cell lysates to an antibody-coated plate (e.g., anti-rabbit IgG).

-

Add the cAMP-enzyme conjugate and the specific anti-cAMP antibody.

-

Incubate for 2-18 hours to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the enzyme substrate and incubate until color develops.

-

Stop the reaction and measure the absorbance using a plate reader (e.g., at 405-420 nm).

-

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples by interpolating from the standard curve. Plot dose-response curves to determine EC50 or IC50 values.[11][12][13]

Intracellular Calcium Flux Assay for EP1 Receptors

This protocol outlines a method using a fluorescent calcium indicator to measure the activation of Gq-coupled receptors.

Principle: Cells are loaded with a cell-permeant fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca2+. Activation of the EP1 receptor triggers Ca2+ release from the endoplasmic reticulum, leading to a rapid, transient increase in fluorescence that can be measured in real-time.

Methodology:

-

Cell Culture and Plating: Plate cells expressing the EP1 receptor in a 96-well or 384-well black, clear-bottom plate and grow overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark to allow the dye to de-esterify and become active within the cells.

-

-

Compound Addition and Measurement:

-

Place the plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading for several seconds.

-

Use the instrument's integrated fluidics to add the agonist at various concentrations.

-

Immediately begin measuring the fluorescence intensity every 1-2 seconds for 1-3 minutes to capture the transient calcium peak.

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot dose-response curves to determine the EC50 for agonists. For antagonists, pre-incubate with the compound before adding a fixed concentration of agonist.[5][14][15][16][17]

β-Arrestin Recruitment Assay for EP4 Receptors

This protocol describes a common method, Enzyme Fragment Complementation (EFC), for measuring β-arrestin recruitment.

Principle: The EP4 receptor is fused to a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Upon agonist-induced receptor activation and phosphorylation, β-arrestin-EA is recruited to the receptor-ProLink. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active β-galactosidase enzyme. The enzyme activity, measured by the hydrolysis of a chemiluminescent substrate, is directly proportional to the extent of β-arrestin recruitment.[18]

Methodology:

-

Cell Line: Use a stable cell line co-expressing the EP4-ProLink fusion protein and the β-arrestin-EA fusion protein (e.g., PathHunter® cells).

-

Cell Plating: Plate the cells in a 96-well white, solid-bottom plate and incubate for 24-48 hours.

-

Compound Stimulation:

-

Add test compounds (agonists) at various concentrations to the cells.

-

Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Prepare the detection reagent containing the chemiluminescent substrate according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement: Measure the chemiluminescent signal using a standard plate luminometer.

-

Data Analysis: Plot the luminescent signal against the compound concentration to generate dose-response curves and calculate EC50 values.[18][19][20][21]

General Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the signaling profile of a compound at a specific EP receptor.

References

- 1. This compound E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complex role of this compound E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Signaling Modalities of this compound E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. This compound EP2 receptor - Wikipedia [en.wikipedia.org]

- 8. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 15. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]

An In-depth Technical Guide to Prostaglandin Metabolism and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pathways of prostaglandin metabolism and degradation. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who require a detailed understanding of these critical biological processes. This document summarizes key quantitative data in structured tables, offers detailed methodologies for essential experiments, and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction to this compound Metabolism

Prostaglandins (B1171923) are a group of physiologically active lipid compounds derived from fatty acids that exert potent, localized hormone-like effects in a wide range of biological processes, including inflammation, pain, fever, blood clotting, and reproduction.[1][2] The synthesis and rapid degradation of these molecules are tightly regulated to ensure precise control of their signaling activities. Understanding the intricacies of this compound metabolism is crucial for the development of targeted therapeutics for various diseases.

Prostaglandins are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid, through the cyclooxygenase (COX) pathway.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and is responsible for baseline this compound production for homeostatic functions, and COX-2, which is inducible and its expression is upregulated during inflammation.[1][3]

Once synthesized, prostaglandins have a very short half-life in the circulatory system and are rapidly metabolized to inactive products. This rapid inactivation is primarily carried out by a series of enzymatic reactions, with the initial and rate-limiting step being the oxidation of the 15-hydroxyl group.

This compound Biosynthesis Pathway

The biosynthesis of prostaglandins from arachidonic acid is a multi-step enzymatic cascade.

Caption: this compound Biosynthesis Pathway.

The key steps in the biosynthesis pathway are:

-

Release of Arachidonic Acid: Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids (B1166683) by the action of phospholipase A₂.

-

Conversion to PGG₂: Arachidonic acid is converted to the unstable intermediate this compound G₂ (PGG₂) by the cyclooxygenase activity of COX-1 or COX-2.

-

Reduction to PGH₂: PGG₂ is then rapidly reduced to another unstable intermediate, this compound H₂ (PGH₂), by the peroxidase activity of the same COX enzyme.

-

Isomerization to Bioactive Prostaglandins: PGH₂ serves as a common precursor for the synthesis of various bioactive prostaglandins and thromboxanes, catalyzed by specific isomerases and synthases:

-

This compound E Synthase (PGES) converts PGH₂ to PGE₂.

-

This compound D Synthase (PGDS) converts PGH₂ to PGD₂.[1]

-

This compound F Synthase (PGFS) converts PGH₂ to PGF₂α.[1]

-

Prostacyclin Synthase (PGIS) converts PGH₂ to PGI₂ (prostacyclin).[1]

-

Thromboxane Synthase (TXAS) converts PGH₂ to TXA₂ (thromboxane).[1]

-

This compound Degradation Pathway

The biological actions of prostaglandins are terminated by rapid enzymatic degradation. The primary pathway for this inactivation involves a series of oxidation and reduction steps.

Caption: this compound Degradation Pathway.

The major steps in the degradation pathway are:

-

Oxidation by 15-PGDH: The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of the this compound molecule to a ketone, a reaction catalyzed by NAD⁺-dependent 15-hydroxythis compound dehydrogenase (15-PGDH). This conversion results in the formation of 15-keto-prostaglandins, which are biologically inactive.

-

Reduction by 13-PGR: The 15-keto-prostaglandins are then further metabolized by 15-ketothis compound-Δ¹³-reductase (13-PGR), which reduces the double bond at C13-C14. This results in the formation of 13,14-dihydro-15-keto-prostaglandins.

-

β- and ω-Oxidation: The resulting metabolites undergo further degradation through fatty acid β-oxidation and ω-oxidation pathways, leading to the formation of dicarboxylic acids that are ultimately excreted in the urine.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes involved in this compound metabolism.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Source |

| COX-1 | Arachidonic Acid | 5.3 | - | - | [4] |

| COX-2 | Arachidonic Acid | 8.3 | - | - | [4] |

| 15-PGDH | PGE₂ | 5.0 | - | - | |

| PGD Synthase (hematopoietic) | PGH₂ | 13 | 1300 | 22 | |

| PGD Synthase (lipocalin) | PGH₂ | 30 | 120 | 2.0 | |

| PGE Synthase-1 (microsomal) | PGH₂ | 10 | 1400 | 23 | |

| PGI Synthase | PGH₂ | 30 | 12000 | 200 | |

| TXA Synthase | PGH₂ | 40 | 15000 | 250 |

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of co-factors.

Half-life of Prostaglandins in Human Plasma

The half-life of prostaglandins in the bloodstream is extremely short, reflecting their role as local mediators.

| This compound | Half-life in Human Plasma | Source |

| PGE₂ | ~30 seconds to 1.5 minutes | [5][6] |

| PGF₂α | < 1 minute | [5] |

| PGI₂ (Prostacyclin) | ~42 seconds | [5] |

| TXA₂ (Thromboxane) | ~30 seconds | [5] |

| PGD₂ | ~30 minutes (as a metabolite) | [5] |

This compound and Metabolite Concentrations

The concentrations of prostaglandins and their metabolites can vary significantly between different tissues and physiological states.

| Compound | Tissue/Fluid | Concentration | Source |

| PGE₂ | Human Endometrium (proliferative phase) | 10-25 ng/100mg tissue | [7] |

| PGE₂ | Human Endometrium (luteal phase) | remains lower than PGF₂α | [7] |

| PGF₂α | Human Endometrium (proliferative phase) | 10-25 ng/100mg tissue | [7] |

| PGF₂α | Human Endometrium (luteal phase) | 65-75 ng/100mg tissue | [7] |

| PGE₂ Metabolite (PGE-M) | Urine (normal adult) | 10-50 ng/mg creatinine | |

| PGD₂ Metabolite (tetranor-PGDM) | Urine (normal adult) | 1.08 ± 0.72 ng/mg creatinine | [8] |

| PGI₂ Metabolite (6-keto-PGF₁α) | Urine (normal adult) | 50-200 pg/mg creatinine | |

| TXA₂ Metabolite (11-dehydro-TXB₂) | Plasma | 0.9–4.3 pg/mL | [6] |

Experimental Protocols

Quantification of Prostaglandins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the extraction and quantification of prostaglandins from biological samples.

Caption: LC-MS/MS Workflow for this compound Analysis.

Methodology:

-

Sample Preparation:

-

For plasma or serum samples, add an antioxidant (e.g., butylated hydroxytoluene) to prevent auto-oxidation.

-

For tissue samples, homogenize in a suitable buffer on ice.

-

Spike the sample with a known amount of deuterated internal standards for each this compound to be quantified. This corrects for sample loss during extraction and for matrix effects during analysis.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Acidify the sample to pH 3-4 with a weak acid (e.g., formic acid).

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove interfering substances.

-

Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

-

Elution and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separate the prostaglandins using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape.

-

Tandem Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each this compound and its corresponding internal standard for highly selective and sensitive quantification.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of each this compound.

-

Calculate the concentration of each this compound in the sample by comparing the peak area ratio of the endogenous this compound to its deuterated internal standard against the standard curve.

-

Cyclooxygenase (COX) Enzyme Activity Assay

This protocol describes a colorimetric assay to measure the peroxidase activity of COX enzymes.

Methodology:

-

Reagents and Materials:

-

Purified COX-1 or COX-2 enzyme

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric substrate)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and TMPD in a 96-well plate.

-

Add the purified COX enzyme to the wells.

-

Initiate the reaction by adding arachidonic acid to the wells.

-

The peroxidase component of the COX enzyme will oxidize TMPD, resulting in a color change that can be measured spectrophotometrically at 590 nm.

-

Monitor the increase in absorbance over time. The rate of color development is proportional to the COX peroxidase activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of arachidonic acid and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

-

15-Hydroxythis compound Dehydrogenase (15-PGDH) Enzyme Activity Assay

This protocol details a spectrophotometric assay to measure the activity of 15-PGDH by monitoring the production of NADH.

Methodology:

-

Reagents and Materials:

-

Purified 15-PGDH enzyme or cell/tissue lysate containing the enzyme

-

Reaction Buffer: 100 mM Tris-HCl, pH 9.0

-

NAD⁺ (cofactor)

-

This compound E₂ (substrate)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate, prepare a reaction mixture containing the reaction buffer and NAD⁺.

-

Add the enzyme source (purified enzyme or lysate) to the wells.

-

Initiate the reaction by adding PGE₂.

-

The 15-PGDH enzyme will oxidize PGE₂ and concurrently reduce NAD⁺ to NADH.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

-

Data Analysis:

-

Calculate the rate of NADH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

One unit of 15-PGDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

-

For kinetic analysis, vary the concentration of PGE₂ and measure the initial reaction rates to determine Km and Vmax.

-

Conclusion